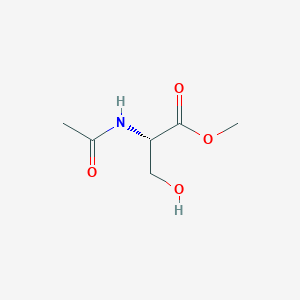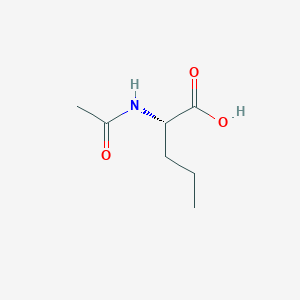
N-Acetyl-D-tyrosine
概要
説明
N-Acetyl-D-tyrosine is a derivative of the amino acid tyrosine, where an acetyl group is attached to the nitrogen atom of the amino group. This compound is known for its enhanced solubility and stability compared to its parent amino acid, tyrosine. It is used in various fields, including medicine, biochemistry, and industrial applications, due to its unique properties.
作用機序
Target of Action
N-Acetyl-D-tyrosine, also referred to as N-acetyl-L-tyrosine, is primarily used as a precursor to the non-essential amino acid tyrosine . Tyrosine is a key component in the synthesis of various proteins, neurotransmitters, and hormones within the body .
Mode of Action
This compound is administered as parenteral nutrition or intravenous infusion due to its enhanced solubility compared to tyrosine . It is deacetylated in the body to form tyrosine . Tyrosine is then involved in various biochemical reactions, such as the production of catecholamines, including dopamine, norepinephrine, and epinephrine .
Biochemical Pathways
Tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . For instance, tyrosinase converts tyrosine to L-DOPA, and DOPA-dioxygenase catalyzes oxidative cleavage of L-DOPA into betalamic acid .
Pharmacokinetics
Based on a study of a similar compound, n-acetylcysteine, we can infer that after oral administration, the plasma concentration of this compound likely increases rapidly, reaching a peak at approximately 10 h . The half-life of N-acetylcysteine was found to be around 6.25 hours , which might give us an indication of the half-life of this compound.
Result of Action
This compound, through its conversion to tyrosine, plays a crucial role in the synthesis of neurotransmitters like dopamine, which is essential for normal motor function and reward systems in the brain . It also contributes to the production of other catecholamines, which are vital for the body’s response to stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain bacteria have been found to produce tyrosinases, which can affect the conversion of tyrosine to L-DOPA . Additionally, the effectiveness of this compound may be influenced by the individual’s overall health status, diet, and the presence of other medications .
生化学分析
Biochemical Properties
N-Acetyl-D-tyrosine is involved in a variety of biochemical reactions. It is a substrate for the enzyme N-acetyltransferase, which catalyzes the transfer of an acetyl group from acetyl coenzyme A to the α-amino group of the first amino acid residue of a protein .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been associated with antiproliferative effects against cultured human breast cancer cells . Additionally, it has been linked to neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into L-tyrosine, an amino acid with promising nootropic and stimulant effects . These neurotransmitters play central roles in mental health, cognition, behavior, and stress response .
Metabolic Pathways
This compound is involved in the tyrosine metabolism pathway, which serves as a starting point for the production of a variety of structurally diverse natural compounds . This pathway also gives rise to other aromatic amino acids, phenylalanine and tryptophan .
準備方法
Synthetic Routes and Reaction Conditions: N-Acetyl-D-tyrosine can be synthesized through the acetylation of D-tyrosine. The process typically involves the reaction of D-tyrosine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group without affecting the phenolic hydroxyl group.
Industrial Production Methods: In industrial settings, the preparation of this compound involves mixing D-tyrosine with acetic anhydride, caustic soda liquid, hydrochloric acid, pure water, and activated carbon. The mixture undergoes acetylation, neutralization, crystallization, and refining processes to yield high-quality this compound . The equipment used includes chemical reaction kettles, crystallization kettles, precision filters, centrifugal machines, concentration tanks, refining neutralization kettles, and dryers.
化学反応の分析
Types of Reactions: N-Acetyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form tyrosine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Acetyl chloride or acetic anhydride in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-acetyl-dopaquinone.
Reduction: Formation of N-acetyl-tyramine.
Substitution: Formation of various N-acyl derivatives depending on the substituent used.
科学的研究の応用
N-Acetyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in protein modification and enzyme activity.
類似化合物との比較
- N-Acetyl-L-tyrosine
- N-Acetylphenylalanine
- N-Acetyltryptophan
- N-Acetylhistidine
Comparison: N-Acetyl-D-tyrosine is unique due to its specific stereochemistry (D-form) and its enhanced solubility and stability compared to its L-form counterpart . This makes it particularly useful in applications where high solubility and stability are required. Additionally, its role as a precursor to important neurotransmitters distinguishes it from other N-acylated amino acids, which may not participate in the same biochemical pathways.
特性
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHKINHBCWCHCF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173450 | |
| Record name | N-Acetyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-32-0 | |
| Record name | N-Acetyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYL-D-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF9BXD0KPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of N-Acetyl-D-tyrosine relate to its potential as a substrate for aminoacylases like the one found in Rhodococcus armeniensis AM6.1?
A1: Aminoacylases are enzymes that typically catalyze the hydrolysis of N-acyl amino acids, breaking them down into an acyl group and a free amino acid. This compound, with its N-acetyl group and D-tyrosine moiety, fits the general structural profile of aminoacylase substrates. Further research would be needed to determine if Rhodococcus armeniensis AM6.1 aminoacylase specifically acts upon this compound and with what efficiency. Factors like the enzyme's active site shape, substrate specificity, and the stereochemistry (D-configuration) of this compound would all come into play.
Q2: Are there any studies mentioned in the provided papers that directly investigate the interaction of this compound with the aminoacylase from Rhodococcus armeniensis AM6.1?
A2: Neither paper [, ] explicitly investigates this compound. Both focus on characterizing the general catalytic properties of the aminoacylase from Rhodococcus armeniensis AM6.1, but they do not delve into specific substrate interactions with this compound. Further experimental work would be required to determine if this specific compound is a substrate for this particular aminoacylase.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















